1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Propriétés
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPWMLACXOQJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate acylating agent, followed by cyclization to form the fused ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of fibroblast growth factor receptors, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a valuable compound in cancer research .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomers and Homologs
Key Observations :
- Lipophilicity : Methylation at the 1-position (target compound) increases lipophilicity (logP ≈ 1.2) compared to unmethylated analogs (logP ≈ 0.5), improving membrane permeability .
- Acidity : The 2-carboxylic acid group (pKa ~3.5) is more acidic than 3-substituted analogs (pKa ~4.2) due to resonance stabilization differences, influencing salt formation and solubility .
Heterocyclic Replacements
Key Observations :
- Electronic Effects: Thieno analogs exhibit reduced hydrogen-bonding capacity compared to pyrrolo derivatives, altering target binding .
- Bioactivity: Thieno[2,3-b]pyridine-2-carboxylic acid derivatives show enhanced kinase selectivity but lower aqueous solubility (logS ≈ -3.1 vs. -2.5 for pyrrolo analogs) .
Halogenated and Functionalized Derivatives
Activité Biologique
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1251165-53-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 176.18 g/mol. Its structure consists of a pyrrole ring fused to a pyridine ring, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.18 g/mol |
| CAS Number | 1251165-53-3 |
| IUPAC Name | This compound |
Pharmacological Properties
Recent studies have highlighted the compound's role as a selective phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is implicated in various inflammatory processes, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
A study reported that derivatives of this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests potential anti-inflammatory properties.
The mechanism by which this compound exerts its effects involves binding to the active site of PDE4B, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can modulate inflammatory responses and promote relaxation in airway smooth muscle cells.
Study on PDE4B Inhibition
In a study evaluating the structure-activity relationship (SAR) of various derivatives, it was found that certain modifications to the pyrrolo[2,3-b]pyridine scaffold enhanced potency against PDE4B. For instance, one derivative demonstrated an IC50 value of , indicating strong inhibitory activity . The SAR analysis highlighted the importance of specific substituents on the pyridine ring in enhancing biological activity.
In Vivo Studies
In vivo studies have shown that compounds based on this scaffold can effectively reduce inflammation in animal models of asthma. The administration of these compounds led to a significant decrease in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .
Q & A
Basic Research Questions
What are the key synthetic strategies for preparing 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
The synthesis typically involves cyclization of precursors using palladium-catalyzed cross-coupling reactions or acid/base-mediated cyclocondensation. For example:
- Palladium-catalyzed routes : Cyclization of halogenated intermediates (e.g., brominated pyridine derivatives) with methylamine under inert conditions yields the pyrrolopyridine core .
- Hydrolysis of esters : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediates can be hydrolyzed using NaOH (1–2 M, 60–80°C) to obtain the carboxylic acid derivative .
- Alternative routes : Use of azide intermediates followed by thermal cyclization in diphenylether has been reported for analogous pyrrolopyridine systems .
Table 1 : Comparison of synthetic methods
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed cyclization | Pd(PPh₃)₄, K₂CO₃, dioxane | 60–75 | |
| Ester hydrolysis | NaOH (1M), reflux | 85–90 | |
| Azide cyclization | Diphenylether, 180°C | 70–80 |
How is structural characterization performed for this compound?
- X-ray crystallography : Resolves the planar pyrrolopyridine core and confirms substituent positions (e.g., methyl and carboxylic acid groups). Centrosymmetric dimers linked via N–H⋯O hydrogen bonds are common .
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
What purification techniques are effective for isolating this compound?
- Ion-exchange chromatography : Separates carboxylic acid derivatives from ester precursors using resins like Dowex-50 .
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, particularly for X-ray studies .
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) removes unreacted starting materials .
Advanced Research Questions
How can regioselective functionalization of the pyrrolopyridine core be achieved?
- Bromination : Electrophilic substitution at the 5-position using Br₂ in acetic acid introduces bromine, enabling Suzuki-Miyaura cross-coupling for further derivatization .
- Esterification : Carboxylic acid groups can be selectively esterified with ethanol/H₂SO₄ to protect the acid during subsequent reactions .
- N-methylation : NaH/MeI in THF selectively methylates the pyrrole nitrogen without affecting the pyridine ring .
Challenge : Competing reactions at the 3- and 5-positions require careful control of temperature and stoichiometry .
What structure-activity relationships (SAR) have been explored for derivatives of this compound?
- Anticancer activity : 5-Bromo derivatives show enhanced kinase inhibition (IC₅₀ < 1 µM in EGFR models) compared to non-halogenated analogs .
- Solubility optimization : Methyl-to-ethyl ester substitution improves logP by 0.5 units, enhancing membrane permeability .
- Carboxylic acid bioisosteres : Replacement with tetrazoles maintains target binding while improving metabolic stability .
Table 2 : SAR trends for key derivatives
| Substituent | Activity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 5-Bromo | 0.8 µM | 0.12 | |
| 1-Methyl, 2-COOH | 2.5 µM | 0.08 | |
| 2-Tetrazole | 1.2 µM | 0.25 |
How can computational modeling guide the design of analogs?
- Docking studies : The carboxylic acid group forms hydrogen bonds with Lys50 in EGFR’s ATP-binding pocket. Modifications disrupting this interaction reduce potency .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromine prefers the 5-position due to lower activation energy) .
- MD simulations : Reveal that N-methylation reduces conformational flexibility, stabilizing target binding .
How should contradictory solubility data be resolved?
- pH-dependent solubility : The carboxylic acid group causes pH-dependent solubility (e.g., 0.1 mg/mL at pH 7.4 vs. 5.0 mg/mL at pH 2.0). Buffer selection during assays is critical .
- Counterion effects : Sodium salts exhibit 3x higher solubility than free acid forms in aqueous media .
- Co-solvent systems : DMSO (10–20%) or PEG-400 improves solubility for in vitro testing without precipitation .
What stability considerations apply to this compound under experimental conditions?
- Thermal stability : Decomposition occurs above 150°C; store at RT in inert atmospheres .
- Photostability : UV light induces ring-opening; use amber vials for long-term storage .
- Hydrolytic stability : Esters hydrolyze rapidly in basic conditions (t₁/₂ < 1 hr at pH 9), requiring neutral buffers during biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
